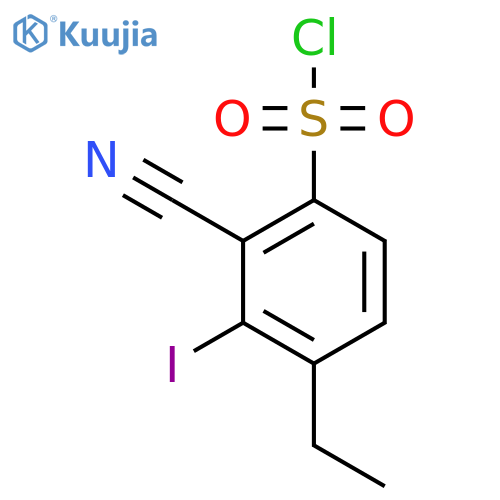Cas no 1807263-89-3 (2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)

2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride
-
- インチ: 1S/C9H7ClINO2S/c1-2-6-3-4-8(15(10,13)14)7(5-12)9(6)11/h3-4H,2H2,1H3
- InChIKey: FKRWOQZQXUPIIT-UHFFFAOYSA-N
- ほほえんだ: IC1C(C#N)=C(C=CC=1CC)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66.3
2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003411-1g |
2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride |
1807263-89-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride 関連文献
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-Cyano-4-ethyl-3-iodobenzenesulfonyl chlorideに関する追加情報
Introduction to 2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride (CAS No. 1807263-89-3)
2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1807263-89-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a cyano group, an ethyl substituent, and an iodine atom, make it a valuable building block for further chemical modifications and functionalization.
The sulfonyl chloride moiety in the molecular structure of this compound is particularly noteworthy, as it is a well-known reactive group that readily participates in nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, making it an indispensable tool in medicinal chemistry. The iodine atom, positioned at the 3-position of the benzene ring, further enhances its utility as a synthetic intermediate. Iodinated aromatic compounds are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their broad spectrum of biological activities. The sulfonyl chloride derivative of 2-cyano-4-ethyl-3-iodobenzenesulfonyl chloride is particularly relevant in this context. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. By leveraging the reactivity of the sulfonyl chloride group, researchers can efficiently synthesize sulfonamide derivatives with tailored biological properties. This approach has led to the discovery of several promising lead compounds that are currently undergoing further investigation.
One of the most compelling applications of 2-cyano-4-ethyl-3-iodobenzenesulfonyl chloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing sulfonamide-based inhibitors that target specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of this compound make it an ideal candidate for generating such inhibitors. The cyano group can be further functionalized to introduce additional pharmacophores that enhance binding affinity and selectivity.
Moreover, the ethyl substituent at the 4-position of the benzene ring contributes to the overall electronic properties of the molecule. This substitution pattern can influence both the solubility and metabolic stability of derived compounds, which are critical factors in drug development. Researchers have utilized computational modeling and experimental techniques to optimize these properties, ensuring that synthesized molecules exhibit favorable pharmacokinetic profiles.
Recent advancements in synthetic methodologies have further expanded the utility of 2-cyano-4-ethyl-3-iodobenzenesulfonyl chloride. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex heterocyclic frameworks. These reactions often require specialized ligands and catalysts to achieve high yields and selectivity. The iodine atom serves as an excellent handle for these transformations, allowing for diverse functionalization strategies.
The pharmaceutical industry has also explored the use of this compound in developing agrochemicals. Sulfonamide derivatives exhibit herbicidal and pesticidal properties, making them valuable for crop protection. By incorporating structural motifs similar to those found in 2-cyano-4-ethyl-3-iodobenzenesulfonyl chloride, chemists have been able to design compounds that offer effective pest control while minimizing environmental impact.
In conclusion, 2-cyano-4-ethyl-3-iodobenzenesulfonyl chloride (CAS No. 1807263-89-3) is a multifaceted intermediate with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features enable diverse synthetic transformations, making it a cornerstone in modern drug discovery efforts. As research continues to uncover new biological targets and synthetic strategies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
1807263-89-3 (2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride) 関連製品
- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)
- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)
- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)
- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)
- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)
- 33332-03-5(4-(Dimethylamino)oxan-3-ol)